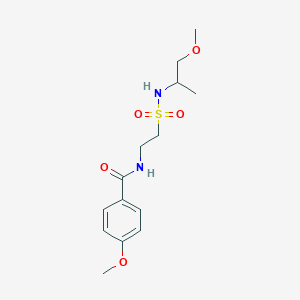

![molecular formula C13H13N3O2S2 B2765663 2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 339022-29-6](/img/structure/B2765663.png)

2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide” is a chemical compound with the molecular formula C13H13N3O2S2 . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of chalcones with phenylhydrazine . The reaction conditions, solvents, and catalysts used can significantly affect the yield and time of the synthesis .Molecular Structure Analysis

The molecular structure of “2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide” is based on the molecular formula C13H13N3O2S2 . Detailed structural analysis would require more specific data such as NMR spectroscopy or X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide” are not explicitly mentioned in the available sources . Detailed analysis would require specific experimental data.Scientific Research Applications

Coordination Chemistry and Metal Complexes

The compound serves as a versatile ligand in the design of coordination complexes. Researchers have synthesized mononuclear transition metal complexes using novel Schiff base ligands derived from this compound. These complexes involve metals such as Co(II), Ni(II), Cu(II), and Zn(II). Spectroscopic techniques (FT-IR, NMR, UV-Vis, EPR) confirm that the Schiff bases act as bidentate NO donor ligands, coordinating through the nitrogen atom of the azomethine linkage and the uninegative oxygen atom of the carbonyl group. The resulting complexes exhibit diverse properties and potential applications .

Antimicrobial Activity

The synthesized metal chelates demonstrate significant antimicrobial activity. In vitro screening against gram-positive bacteria (S. aureus, S. gordonii), gram-negative bacteria (E. coli, P. aeruginosa), and fungal strains (A. niger, C. albicans) revealed that the copper(II) complex was particularly potent. These metal complexes exhibit enhanced antimicrobial effects compared to their parent Schiff bases .

Antioxidant Properties

The same metal complexes also exhibit remarkable antioxidant activity. They efficiently decolorize the DPPH purple solution, indicating their potential as free radical scavengers. Among all tested compounds, copper(II) complexes stand out with the lowest IC50 values, making them excellent antioxidants .

Organometallic Chemistry

As part of the 3d series transition metals, this compound contributes to the development of organometallic chemistry. Its robust metal-organic properties make it an attractive candidate for various applications, including drug design and catalysis .

Pharmacological Research

Researchers explore the compound’s pharmacological applications, leveraging its coordination behavior and metal-binding properties. Understanding its interactions with biological systems can lead to novel drug candidates .

Advanced Research and Development

Due to its reactivity and unique structure, this compound finds use in advanced research projects. Chemists and scientists employ it as a valuable tool for exploring new synthetic pathways and understanding molecular interactions .

Safety and Hazards

properties

IUPAC Name |

[(3-phenylmethoxythiophene-2-carbonyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c14-13(19)16-15-12(17)11-10(6-7-20-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)(H3,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIIJONYUCLKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)

![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2765587.png)

![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy](phenyl)acetate](/img/structure/B2765589.png)

![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)

![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)

![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2765603.png)